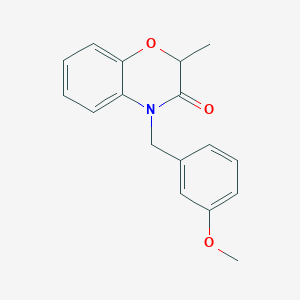

4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

CAS No.: 866157-85-9

Cat. No.: VC5905574

Molecular Formula: C17H17NO3

Molecular Weight: 283.327

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866157-85-9 |

|---|---|

| Molecular Formula | C17H17NO3 |

| Molecular Weight | 283.327 |

| IUPAC Name | 4-[(3-methoxyphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one |

| Standard InChI | InChI=1S/C17H17NO3/c1-12-17(19)18(15-8-3-4-9-16(15)21-12)11-13-6-5-7-14(10-13)20-2/h3-10,12H,11H2,1-2H3 |

| Standard InChI Key | BMJAFFLXRYUBHZ-UHFFFAOYSA-N |

| SMILES | CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC(=CC=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(3-Methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one belongs to the benzoxazinone class, which features a benzene ring fused to a six-membered oxazinone ring containing one oxygen and one nitrogen atom . Key substituents include:

-

A 3-methoxybenzyl group at position 4 of the oxazinone ring.

-

A methyl group at position 2 of the oxazinone ring.

The methoxybenzyl substituent introduces steric bulk and potential hydrogen-bonding interactions, while the methyl group modulates electronic effects on the oxazinone core. Comparative analysis with similar compounds, such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one , suggests that substituent positioning significantly influences reactivity and biological activity.

Table 1: Structural Comparison of Benzoxazinone Derivatives

Synthetic Pathways and Methodological Considerations

One-Pot Synthesis Strategies

Benzoxazinones are commonly synthesized via N-acylation and ring-closure reactions. For example, 4H-3,1-benzoxazin-4-ones are synthesized by reacting anthranilic acids with acyl chlorides in the presence of potassium carbonate . This method avoids protection/deprotection steps, enabling direct cyclization. Applied to the target compound, a plausible synthesis would involve:

-

N-Acylation: Reacting anthranilic acid with 3-methoxybenzyl chloride.

-

Cyclization: Base-promoted intramolecular esterification to form the oxazinone ring.

Reaction Scheme:

The use of potassium carbonate as a base minimizes side reactions, as demonstrated in the synthesis of 2-phenoxy-4H-3,1-benzoxazin-4-ones . Yield optimization would require tuning solvent systems (e.g., dichloromethane or ethanol) and reaction temperatures.

Challenges and Future Directions

Data Gaps and Characterization Needs

Despite structural similarities to well-studied analogues, critical data gaps exist for 4-(3-methoxybenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one:

-

Physicochemical Properties: Melting point, solubility, and logP values remain unreported .

-

Synthetic Yields: Optimal conditions for large-scale production are undefined.

-

Biological Profiling: No in vitro or in vivo studies are available.

Strategic Recommendations

-

Synthetic Optimization: Screen alternative bases (e.g., triethylamine) and solvents to improve cyclization efficiency.

-

Computational Modeling: Perform docking studies to predict interactions with auxin receptors or neurological targets.

-

Biological Screening: Prioritize assays for herbicidal and neuropharmacological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume